Tert-butyl-dimethoxy-phenylsilane
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H20O2Si |
|---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
tert-butyl-dimethoxy-phenylsilane |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,3)15(13-4,14-5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI Key |
GOCUOCXOYJUGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl Dimethoxy Phenylsilane and Its Analogues
Direct Synthesis Approaches
Direct synthesis methods offer a straightforward route to tert-butyl-dimethoxy-phenylsilane and its analogs by constructing the core silicon-carbon and silicon-oxygen bonds in a controlled manner.
Hydrosilylation Strategies in the Formation of this compound
Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a fundamental reaction in organosilane synthesis. numberanalytics.com While not a direct route to this compound itself, it is crucial for creating precursors. For instance, the hydrosilylation of an appropriate alkene with a dimethoxysilane (B13764172) could be a viable step. The reaction is typically catalyzed by transition metal complexes, such as those of platinum, palladium, or rhodium. numberanalytics.comnumberanalytics.com The choice of catalyst and ligands can significantly influence the reaction's efficiency and selectivity. numberanalytics.com Strategies to optimize catalyst performance include modifying the ligand environment, immobilizing the catalyst on a support, or using additives. numberanalytics.com
Grignard Reagent Mediated Routes to Alkoxysilanes Precursors
Grignard reagents are instrumental in forming silicon-carbon bonds. gelest.com The reaction of a Grignard reagent, such as phenylmagnesium bromide, with a dimethoxydichlorosilane would be a direct method to introduce the phenyl group. Subsequently, the reaction with tert-butylmagnesium chloride would yield the target molecule. The order of addition of the Grignard reagents can be critical in controlling the product distribution, with reverse addition (adding the Grignard to the silane) often favored for partial substitution. gelest.com The choice of solvent is also important; tetrahydrofuran (B95107) generally facilitates faster substitution than diethyl ether. gelest.com
A relevant example is the synthesis of diaryldiethoxysilanes, where substituted arylbromides are treated with tert-butyllithium (B1211817) and then dichlorodiethoxysilane. organic-chemistry.org These can then be reduced to the corresponding diarylsilanes. organic-chemistry.org While not a direct synthesis of the titular compound, this demonstrates the utility of organometallic reagents in creating key precursors.
| Reactants | Product | Notes |
| Arylbromides, tert-butyllithium, dichlorodiethoxysilane | Diaryldiethoxysilanes | Quantitative formation. organic-chemistry.org |
| Diaryldiethoxysilanes, lithium aluminum hydride | Diarylsilanes | Reduction of the diethoxy groups. organic-chemistry.org |
Alkylation/Arylation Reactions on Silane (B1218182) Scaffolds
The direct alkylation or arylation of chlorosilane scaffolds is a common and versatile method. For instance, reacting dichlorodimethylsilane (B41323) with a phenyl Grignard reagent followed by a tert-butyl Grignard reagent could, in principle, yield the desired product after subsequent methoxylation. However, controlling the stoichiometry and preventing over-alkylation can be challenging.
An alternative approach involves the reaction of organoaluminum compounds with chlorosilanes at elevated temperatures and pressures. google.com The use of alkali metal chlorides, such as sodium or potassium chloride, can improve yields to around 95% by forming less volatile complex compounds with the aluminum chloride byproduct. google.com This method allows for the adjustment of the alkylation degree by varying the ratio of the organoaluminum compound to the silicon halide. google.com
Indirect Synthetic Pathways and Functional Group Interconversions
Indirect pathways often involve the synthesis of a related silane followed by functional group interconversion. For example, one could synthesize tert-butyl-dichloro-phenylsilane and then perform a nucleophilic substitution with sodium methoxide (B1231860) to introduce the methoxy (B1213986) groups.
Another indirect route involves the synthesis of spirosiloxanes from biogenic silica (B1680970) and diols, which can then be converted to simpler alkoxysilanes. google.comgoogle.com This method is part of a broader effort to develop more sustainable "sand-to-Si" processes. nih.gov
The synthesis of a side-chain precursor, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, from 2-(4-hydroxyphenyl)ethanol (B1682651) highlights a multi-step indirect synthesis where a silyl (B83357) ether is formed as a key intermediate. kennesaw.edu
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. Key factors include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Influence on Synthetic Efficiency
The catalyst plays a paramount role in many synthetic routes for organosilanes. In hydrosilylation, for instance, the choice of a transition metal catalyst and its ligand system can dramatically affect reaction rates and selectivity. numberanalytics.com For Grignard reactions, while not strictly catalytic, the choice of solvent can significantly influence the reaction's facility. gelest.com
Solvent Effects on Reaction Kinetics and Thermodynamics
The choice of solvent is a critical parameter in the synthesis of this compound and its analogues, profoundly influencing both the kinetics and thermodynamics of the reaction. The solvent's role extends beyond simply dissolving the reactants; it actively participates in the reaction mechanism, particularly in Grignard-based syntheses, by coordinating with the magnesium center and influencing the reactivity of the organometallic species. researchgate.netacs.org
The most common solvents for Grignard reactions are ethers, with diethyl ether and tetrahydrofuran (THF) being the most prevalent. researchgate.netresearchgate.net The reaction of a Grignard reagent with an alkoxysilane, a key step in one synthetic route to this compound, is significantly accelerated when a portion of the ether solvent is replaced by a non-coordinating hydrocarbon like toluene. researchgate.net This acceleration is attributed to the fact that the reaction with alkoxysilanes proceeds through a mechanism involving the replacement of a solvent molecule from the Grignard reagent's coordination sphere by the silane. researchgate.net In less coordinating solvents, this replacement is more facile, leading to a faster reaction.
Kinetic studies on analogous systems provide insight into these solvent effects. For instance, the reaction of n-butylmagnesium chloride with tetraethoxysilane demonstrates a marked increase in the pseudo-first-order rate constant as diethyl ether is progressively replaced by toluene. scielo.br This is because the equilibrium for the formation of the reactive silane-Grignard complex is more favorable in the presence of the non-coordinating toluene. kirj.ee
The nature of the ether itself also plays a crucial role. THF is generally a more strongly coordinating solvent than diethyl ether, which can lead to different reaction kinetics. Reactions in THF are often faster than in diethyl ether. researchgate.net This is attributed to the greater solvation of the magnesium cation by THF, which can increase the nucleophilicity of the organic group. However, the replacement of the solvent by the silane becomes a more critical step.
The following table summarizes the effect of solvent composition on the pseudo-first-order rate constants for the reaction of butylmagnesium chloride with tetraethoxysilane at 20°C, a model system that provides insights into the synthesis of this compound.
Table 1: Effect of Solvent Composition on the Pseudo-First-Order Rate Constant (k) for the Reaction of BuMgCl with Si(OEt)₄ at 20°C
| Solvent System (Toluene with Ether) | Ether | Mole Fraction of Toluene | k (s⁻¹) |
|---|---|---|---|
| Toluene-Dibutyl Ether | Dibutyl Ether | 0.85 | 0.0035 |
| Toluene-Diethyl Ether | Diethyl Ether | 0.82 | 0.0082 |
| Toluene-THF | THF | 0.80 | 0.015 |
Data derived from studies on analogous systems and intended to illustrate trends.
This data clearly shows that for a similar high mole fraction of toluene, the reaction rate increases in the order dibutyl ether < diethyl ether < THF, highlighting the significant role of the specific ether used.
Temperature and Pressure Optimization
Temperature and pressure are fundamental physical parameters that can be manipulated to optimize the synthesis of this compound, influencing reaction rates, yields, and selectivity.
Temperature Optimization
The rate of chemical reactions generally increases with temperature, as more molecules possess the necessary activation energy to react. However, in the synthesis of silyl ethers, particularly via the Grignard reaction, temperature optimization is a delicate balance. Higher temperatures can lead to undesirable side reactions, such as the formation of biphenyl (B1667301) from the coupling of unreacted bromobenzene (B47551) and the Grignard reagent, which is favored at elevated temperatures. mdpi.com
For the Grignard synthesis of sterically hindered silanes, lower temperatures are often preferred to enhance selectivity and minimize byproduct formation. rsc.org For instance, the formation of functionalized Grignard reagents at low temperatures, such as -78°C, has been shown to be effective, with subsequent reactions with electrophiles also carried out at low temperatures. rsc.org Thermodynamic analysis of organosilane synthesis suggests that for the preparation of alkoxysilanes, lower temperatures are thermodynamically favorable. acs.org
Conversely, in some cases, particularly with less reactive starting materials or when overcoming a significant activation barrier, higher temperatures may be necessary to achieve a reasonable reaction rate. For example, the reaction of trimethylsiloxy-n-butanol with methylmagnesium chloride is significantly faster in refluxing THF compared to room temperature. gelest.com
The following table provides illustrative activation parameters for the reaction of various ethoxysilanes with alkylmagnesium chlorides in dibutyl ether, a system analogous to the synthesis of this compound.
Table 2: Activation Parameters for the Reaction of Ethoxysilanes with Alkylmagnesium Chlorides in Dibutyl Ether
| Reactants | Temperature Range (°C) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
|---|---|---|---|
| n-BuMgCl + Si(OEt)₄ | 90-130 | 70 ± 11 | -118 |
| i-PrMgCl + Si(OEt)₄ | 20-50 | 49 ± 3 | -97 |
| n-BuMgCl + n-BuSi(OEt)₃ | 30-80 | 42 ± 4 | -121 |
| i-PrMgCl + n-BuSi(OEt)₃ | 20-40 | 42 ± 1 | -90 |
| n-BuMgCl + i-PrSi(OEt)₃ | 20-40 | 20 ± 1 | -68 |
Data sourced from a study on analogous systems. researchgate.net
The data show that the activation enthalpies are significant, confirming the need for thermal energy, while the large negative activation entropies support the formation of a highly ordered, cyclic transition state. The lower activation enthalpy for the more sterically hindered isopropyl-substituted silane is noteworthy and suggests a complex interplay of electronic and steric effects.
Pressure Optimization
The effect of pressure on liquid-phase reactions, such as the Grignard synthesis of silyl ethers, is generally less pronounced than that of temperature. Significant pressure changes, typically in the range of several hundred atmospheres, are often required to observe a noticeable effect on the reaction rate.
In the context of hydrosilylation reactions, which are often gas-liquid phase reactions, pressure can play a more significant role by increasing the concentration of gaseous reactants (e.g., silane if introduced as a gas) in the liquid phase. For silylcarbonylation reactions, which are related to hydrosilylation, CO pressure has been shown to be a critical parameter affecting yield and selectivity. researchgate.net While not directly applicable to the most common methods for preparing this compound, this highlights that for certain synthetic strategies, pressure can be an important optimization parameter. In general, for the common liquid-phase Grignard synthesis, pressure is not a primary variable for optimization under standard laboratory conditions.
Reactivity Profiles and Mechanistic Investigations of Tert Butyl Dimethoxy Phenylsilane
Hydrolysis and Solvolysis Mechanisms of Silicon-Oxygen Bonds
The mechanism of hydrolysis is catalyzed by either acid or base. gelest.com Under acidic conditions, the oxygen atom of the alkoxy group is protonated, making it a better leaving group. A subsequent nucleophilic attack by water on the silicon center leads to the displacement of the alcohol. In basic media, the hydroxide (B78521) ion directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate, which then expels an alkoxide ion. The rate of hydrolysis is influenced by several factors, including the pH, the water-to-silane ratio, the nature of the solvent, and the steric and electronic effects of the substituents on the silicon atom. researchgate.netscienceopen.com For instance, the hydrolysis of alkoxysilanes is generally a pseudo-first-order reaction with respect to the silane (B1218182) concentration. researchgate.net
The steric bulk of the tert-butyl group in tert-butyl-dimethoxy-phenylsilane is expected to significantly hinder the approach of the nucleophile to the silicon center, thereby slowing down the rate of hydrolysis compared to less hindered silanes. gelest.com Conversely, the phenyl group can exert both steric and electronic effects. While its bulk contributes to steric hindrance, its electronic properties can influence the stability of reaction intermediates.
Solvolysis, a more general term for the reaction of a compound with the solvent, follows similar mechanistic pathways. In alcoholic solvents, alcoholysis can occur, leading to an exchange of alkoxy groups. The stability of alkoxysilanes in aqueous solutions is a complex interplay of hydrolysis kinetics, equilibrium constants, and the potential for oligomerization. gelest.com While monomeric silanetriols are generally not isolated from the hydrolysis of trialkoxysilanes due to rapid condensation, silanol-rich oligomers can persist in solution. gelest.com
A general representation of the hydrolysis and condensation reactions is as follows:
Hydrolysis: ≡Si-OR + H₂O ⇌ ≡Si-OH + ROH
Condensation (Water-producing): ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O
Condensation (Alcohol-producing): ≡Si-OH + RO-Si≡ ⇌ ≡Si-O-Si≡ + ROH
Transsilylation Reactions and Related Silicon Transformations
Transsilylation, the transfer of a silyl (B83357) group from one molecule to another, is a key transformation for alkoxysilanes. In the context of this compound, this would typically involve the reaction with an alcohol or another nucleophile, leading to the exchange of the methoxy (B1213986) groups. These reactions are often catalyzed by acids, bases, or metal complexes.
A significant related transformation is the Piers-Rubinsztajn reaction, which involves the reaction of hydrosilanes with alkoxysilanes catalyzed by a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). This reaction results in the formation of new Si-O-C bonds and the release of hydrocarbons. While this reaction typically involves a hydrosilane, it highlights a pathway for the transformation of alkoxysilanes. For phenyl-substituted siloxanes, this reaction can be used to create polymers with both Si-H and alkoxy functional groups. nih.govmdpi.com The reaction mechanism is believed to proceed through the activation of the Si-H bond by the Lewis acid.
The steric hindrance imparted by the tert-butyl group on this compound would likely influence the rate and equilibrium of transsilylation reactions. The bulky group can disfavor the formation of a crowded pentacoordinate intermediate, thus requiring more forcing conditions or more potent catalysts.
Electrophilic Activation and Nucleophilic Attack at the Silicon Center
The silicon atom in this compound is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is a cornerstone of its chemistry. Nucleophilic substitution at silicon is a common reaction, often proceeding through a pentacoordinate intermediate or transition state. libretexts.org The presence of two methoxy groups, which are good leaving groups, facilitates these substitutions.
Electrophilic activation of the silicon center can enhance its reactivity towards even weak nucleophiles. This can be achieved using Lewis acids, which can coordinate to the oxygen atoms of the methoxy groups, making them better leaving groups and increasing the electrophilicity of the silicon atom. For example, the Piers-Rubinsztajn reaction is initiated by the electrophilic activation of a Si-H bond by a strong Lewis acid. nih.govmdpi.com
The general mechanism for nucleophilic substitution at a silicon center can be depicted as follows, where Nu is a nucleophile and LG is a leaving group (in this case, a methoxy group):
Nu⁻ + R₃Si-LG → [R₃Si(Nu)LG]⁻ → R₃Si-Nu + LG⁻
The bulky tert-butyl and phenyl groups on this compound will sterically shield the silicon center, making nucleophilic attack more challenging compared to smaller tetraalkoxysilanes. nih.gov However, the electronic influence of the phenyl group could potentially stabilize transition states.
Radical and Photochemical Reactivity of this compound
The radical chemistry of organosilanes is a rich and expanding field. Silyl radicals can be generated from silanes through various methods, including hydrogen atom abstraction or photochemically. nih.gov For instance, photogenerated tert-butoxyl radicals can abstract a hydrogen atom from a hydrosilane to produce a silyl radical. nih.gov While this compound does not possess a readily abstractable Si-H bond, radical reactions can still be initiated at other sites of the molecule.
The tert-butyl group can be a source of tert-butyl radicals under certain conditions, although this is less common than reactions involving Si-H bonds. More relevant is the potential for radical reactions involving the phenyl group or photochemical activation. Phenyl-substituted silanes can undergo interesting photochemical transformations. For example, photoredox catalysis can be used to drive radical group transfer reactions of vinyl and alkynyl silanes. nih.gov
Recent studies have shown that visible-light-induced photocatalysis can achieve C(sp³)–H functionalization of alkyl silanes. rsc.org This proceeds through the formation of an α-silyl cation radical upon single electron transfer (SET) oxidation. This intermediate can then undergo C-H bond cleavage to form an α-silyl radical. rsc.org It is conceivable that under appropriate photocatalytic conditions, the methyl groups of the dimethoxy moiety or even the tert-butyl group could undergo such functionalization.
Furthermore, the direct silylation of arene C-H bonds can be achieved under radical conditions, suggesting that the phenyl group in the target molecule could participate in radical reactions. researchgate.net The reaction of phenyl radicals with silane has been studied as a prototype for radical substitution at a silicon center. chemrxiv.org
Stereochemical Aspects in Reactions Involving this compound
When a silicon atom is bonded to four different substituents, it becomes a stereocenter. While this compound itself is achiral, its reactions can lead to the formation of chiral products or it can be used as a precursor to chiral silicon compounds. For instance, replacement of one of the methoxy groups with a different substituent would render the silicon atom chiral.
The stereochemical outcome of nucleophilic substitution at a chiral silicon center is highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions. Both inversion and retention of configuration are possible.
The synthesis of enantiomerically pure organosilicon compounds is an area of active research due to their potential as chiral auxiliaries in asymmetric synthesis. A method for preparing enantiomerically pure tert-butyl(methyl)phenylsilane has been reported, which involves the resolution of a diastereomeric mixture. researchgate.net This highlights the feasibility of accessing chiral derivatives of silanes containing the tert-butyl and phenyl substituents. The stereochemical integrity of these chiral silanes in subsequent reactions is a critical aspect of their utility.
Kinetic and Thermodynamic Analyses of Reaction Pathways
The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com In a kinetically controlled reaction, the major product is the one that is formed the fastest, whereas in a thermodynamically controlled reaction, the major product is the most stable one. libretexts.org This distinction is crucial in understanding the reactivity of this compound.
For the hydrolysis of alkoxysilanes, kinetic studies have been performed on various systems. The hydrolysis is often found to be pseudo-first-order with respect to the silane. researchgate.net Activation energies for the hydrolysis of different alkoxysilanes have been determined, and they are influenced by factors such as pH and solvent. nih.gov For example, the activation energy for the hydrolysis of methyltriethoxysilane (MTES) was found to be significantly different in acidic versus alkaline media. nih.gov
Table 1: Representative Activation Energies for Alkoxysilane Hydrolysis
| Alkoxysilane | Conditions | Activation Energy (kJ/mol) |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.83) | 97.84 |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | 57.61 |
| Tetraethoxysilane (TEOS) | Acidic (pH 3.134) | 31.52 |
This table is for illustrative purposes and the data is for related compounds, not this compound. nih.gov
Thermodynamic data for the hydrolysis of alkoxysilanes is less common in the literature, but equilibrium constants for the esterification of silanols have been determined. gelest.com The steric bulk of the tert-butyl group and the electronic nature of the phenyl group in this compound would be expected to influence both the kinetics and thermodynamics of its reactions. The bulky groups could lead to higher activation barriers (slower kinetics) and could also affect the relative stability of reactants and products (thermodynamics). For instance, steric strain in the starting material could be released upon reaction, making the reaction more thermodynamically favorable.
Applications of Tert Butyl Dimethoxy Phenylsilane in Advanced Organic Synthesis
Role as a Silylating Agent in Selective Functionalization
The primary role of tert-butyl-dimethoxy-phenylsilane in organic synthesis is as a silylating agent to form tert-butyl-dimethoxy-phenylsilyl (TBDMPS) ethers, thereby protecting alcohol functionalities. This protection strategy is fundamental in multi-step syntheses, preventing unwanted reactions of the hydroxyl group, which can act as an acid, a base, or a nucleophile. bham.ac.uk The introduction of the TBDMPS group masks the hydroxyl moiety, rendering it inert to a variety of reaction conditions.
The steric bulk of the tert-butyl group and the electronic effects of the phenyl and methoxy (B1213986) substituents on the silicon atom influence the rate and selectivity of the silylation reaction. This allows for the selective protection of less sterically hindered hydroxyl groups in molecules containing multiple alcohols. For instance, primary alcohols can often be selectively silylated in the presence of more hindered secondary or tertiary alcohols. This chemoselectivity is a critical tool for chemists, enabling the differential functionalization of polyhydroxylated compounds, a common challenge in carbohydrate and natural product chemistry.
Strategies for Orthogonal Protecting Group Chemistry
In the synthesis of complex molecules that possess numerous reactive functional groups, the concept of orthogonal protection is indispensable. bham.ac.ukjocpr.com This strategy involves the use of multiple protecting groups that can be removed under distinct and specific conditions, without affecting the other protecting groups present in the molecule. bham.ac.ukjocpr.com this compound finds a significant role within this framework due to the unique stability of the corresponding silyl (B83357) ether.
Selective Introduction of Silyl Ethers
The selective introduction of a TBDMPS ether in the presence of other protectable functional groups is typically achieved under standard silylation conditions, often involving the use of a base such as imidazole (B134444) or 2,6-lutidine in an aprotic solvent like dichloromethane (B109758) or dimethylformamide. The choice of reaction conditions can be tailored to favor the protection of a specific hydroxyl group based on its steric and electronic environment.
The ability to selectively introduce various silyl ethers is a cornerstone of orthogonal strategies. For instance, in a molecule with multiple hydroxyl groups, one could selectively protect a primary alcohol as a TBDMPS ether while another, more hindered alcohol, remains free for a subsequent transformation. The relative reactivity of different silylating agents is a key factor in achieving this selectivity.
Differential Cleavage Strategies and Conditions
A key advantage of the TBDMPS group in orthogonal strategies is its distinct cleavage profile compared to other common silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. The stability of silyl ethers is influenced by the steric bulk and electronic properties of the substituents on the silicon atom. Generally, increased steric hindrance around the silicon atom enhances the stability of the silyl ether towards acidic and basic conditions.
The TBDMPS group is generally more stable than the TBDMS group but can be cleaved under conditions that leave more robust silyl ethers, like tert-butyldiphenylsilyl (TBDPS) ethers, intact. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly employed for the cleavage of silyl ethers. However, the rate of cleavage can be modulated by the specific silyl group and the reaction conditions. For example, selective deprotection of a TBDMS ether in the presence of a TBDMPS ether can often be achieved by using carefully controlled amounts of a fluoride reagent or by employing milder acidic conditions. Conversely, more forcing conditions would be required to cleave the TBDMPS ether. This differential reactivity allows for the sequential deprotection of different hydroxyl groups within the same molecule, a critical capability in the convergent synthesis of complex targets. jocpr.com
| Silyl Ether | Common Cleavage Reagents | Relative Stability |
| TBDMS | TBAF, HF-Pyridine, Acetic Acid | Less Stable |
| TBDMPS | TBAF (slower than TBDMS), Stronger Acids | Intermediate |
| TIPS | TBAF (slower than TBDMPS), HF | More Stable |
| TBDPS | TBAF (very slow), HF | Very Stable |
Utilization in Stereoselective Transformations
The steric and electronic properties of the tert-butyl-dimethoxy-phenylsilyl group can also be exploited to influence the stereochemical outcome of reactions at adjacent chiral centers. By being a bulky protecting group, it can direct the approach of a reagent to one face of the molecule over the other, a concept known as substrate-controlled stereoselection.
For example, the reduction of a ketone adjacent to a TBDMPS-protected alcohol can proceed with high diastereoselectivity due to the steric hindrance imposed by the silyl ether, which blocks one face of the carbonyl group. Similarly, in aldol (B89426) reactions or alkylations of enolates derived from substrates bearing a TBDMPS ether, the protecting group can play a crucial role in establishing the stereochemistry of the newly formed stereocenters. The phenyl and methoxy groups can also engage in non-covalent interactions, further influencing the conformational preferences of the substrate and, consequently, the stereochemical course of a reaction.
Contributions to Complex Molecule Synthesis and Natural Product Total Synthesis
The total synthesis of natural products represents a significant endeavor in organic chemistry, often requiring intricate strategies for the management of multiple functional groups and the construction of complex stereochemical arrays. researchgate.netnih.govnumberanalytics.com The unique properties of this compound have made it a valuable tool in this context. Its application in the synthesis of complex, biologically active molecules showcases its utility in modern synthetic chemistry. uni-bayreuth.de
In numerous total synthesis campaigns, the TBDMPS group has been employed to protect a key hydroxyl group during a critical sequence of transformations. Its intermediate stability allows it to withstand a range of reaction conditions while enabling its selective removal at a later stage, a necessity for the successful completion of the synthesis. The ability to fine-tune the deprotection conditions is particularly advantageous in the late stages of a synthesis, where the substrate is often highly complex and sensitive to harsh reagents. The strategic application of protecting groups like TBDMPS is a recurring theme in the successful construction of architecturally complex natural products. nih.gov
Catalytic Applications of Tert Butyl Dimethoxy Phenylsilane
Integration as a Co-catalyst or Modifier in Polymerization Processes
Searches for the integration of tert-butyl-dimethoxy-phenylsilane as a co-catalyst or modifier in polymerization processes did not yield any specific results. The body of scientific literature extensively covers the use of various alkoxysilanes as external electron donors in Ziegler-Natta catalysis, but this compound is not mentioned among the commonly studied compounds.
There is no available research that specifically details the role of this compound in olefin polymerization catalysis. Studies on Ziegler-Natta catalysts frequently discuss the impact of external donors like dicyclopentyldimethoxysilane (B162888) (DCPDMS) and cyclohexylmethyldimethoxysilane (CMDMS) on catalyst activity and polymer properties. However, no such studies were found for this compound.
Consequently, due to the lack of its documented use in polymerization, there is no information available regarding the influence of this compound on polymer microstructure, such as isotacticity, or on the resulting polymer's physical and mechanical properties. The effect of external donors on polypropylene (B1209903) properties is a well-researched area, but the specific effects of this compound have not been reported.
Ligand Design and Coordination Chemistry in Transition Metal Catalysis
The investigation found no instances of this compound being utilized in ligand design for transition metal catalysis outside of the general context of its potential as a Ziegler-Natta external donor, for which no specific data exists. The coordination chemistry of this particular silane (B1218182) with transition metals for other catalytic purposes does not appear to have been explored in the available literature.
Applications in Main Group Element Catalysis
There is no information within the searched scientific literature that points to any applications of this compound in the field of main group element catalysis.
Heterogeneous vs. Homogeneous Catalytic Systems Featuring this compound
As there are no documented catalytic applications for this compound in either heterogeneous or homogeneous systems, a comparison between the two is not possible. The foundational information required for such a comparative analysis is absent from the scientific record.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy of Silicon-Containing Moieties
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilanes. Both ¹H and ¹³C NMR provide foundational information about the organic substituents, while ²⁹Si NMR offers direct insight into the local environment of the silicon atom.
Silicon-29 NMR spectroscopy is highly sensitive to the electronic and steric environment around the silicon nucleus. The chemical shift (δ) of the ²⁹Si nucleus in tert-butyl-dimethoxy-phenylsilane is influenced by the nature of the four substituents: the bulky tert-butyl group, the electron-withdrawing phenyl group, and the two methoxy (B1213986) groups.
Table 1: Representative ²⁹Si NMR Chemical Shifts for Related Organosilanes
| Compound | Structure | ²⁹Si Chemical Shift (δ, ppm) |
| Tetramethylsilane (TMS) | Si(CH₃)₄ | 0 (Reference) |
| Phenyltrimethylsilane | PhSi(CH₃)₃ | -4.2 |
| Di-tert-butyldimethoxysilane | (t-Bu)₂Si(OCH₃)₂ | -23.5 |
| Phenyltrimethoxysilane | PhSi(OCH₃)₃ | -55.8 |
Note: The data in this table is illustrative and sourced from publicly available spectral databases for analogous compounds to provide context.
Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.
HSQC: This experiment would correlate the proton signals of the tert-butyl and methoxy groups to their directly attached carbon atoms. The protons of the phenyl group would be correlated to their respective aromatic carbons.
HMBC: This technique would reveal long-range (2-3 bond) correlations. For instance, correlations would be expected between the protons of the methoxy groups and the ²⁹Si nucleus, as well as the ¹³C signal of the methoxy carbon. Similarly, the protons of the tert-butyl group would show correlations to the central silicon atom. The aromatic protons would exhibit correlations to adjacent and ipso-carbons of the phenyl ring, and potentially to the silicon atom, confirming the Si-Ph bond.
Vibrational Spectroscopy (IR, Raman) for Bond Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the characteristic vibrational modes of the bonds present in this compound.
Key expected vibrational frequencies include:
Si-O Stretching: Strong absorptions in the IR spectrum, typically in the range of 1050-1100 cm⁻¹, are characteristic of the Si-O-C linkage.
Si-C Stretching: The Si-Ph and Si-C(tert-butyl) stretching vibrations would appear at lower frequencies, generally in the 700-850 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and methoxy groups will appear just below 3000 cm⁻¹.
Aromatic Ring Vibrations: The phenyl group will exhibit characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing the more symmetric and less polar vibrations, such as the Si-C bonds and the symmetric breathing modes of the phenyl ring. For instance, studies on diphenylsilane (B1312307) have shown that intense Raman lines can be associated with ring puckering and Si-H₂ bending vibrations, highlighting the utility of Raman for observing skeletal vibrations involving silicon. jkps.or.krjkps.or.kr
Table 2: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |
| Phenyl Ring C=C Stretch | 1400 - 1600 | IR, Raman |
| Si-O-C Asymmetric Stretch | 1050 - 1100 | Strong in IR |
| Si-Ph Stretch | 700 - 800 | IR, Raman |
| Si-C (t-Bu) Stretch | 650 - 750 | IR, Raman |
Mass Spectrometry Techniques for Fragment Analysis and Molecular Formula Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental composition.
The fragmentation pattern in electron ionization (EI) mass spectrometry offers valuable structural information. Common fragmentation pathways for silyl (B83357) ethers and related compounds include:
Loss of a Methoxy Group: Cleavage of a Si-OCH₃ bond would result in a fragment ion at [M - 31]⁺.
Loss of a Tert-butyl Group: The cleavage of the Si-C(CH₃)₃ bond, which is often facile due to the stability of the tert-butyl cation, would lead to a significant peak at [M - 57]⁺.
Loss of a Phenyl Group: A fragment corresponding to the loss of the phenyl group would be observed at [M - 77]⁺.
Rearrangement Reactions: McLafferty-type rearrangements are common in molecules with suitable functional groups and alkyl chains, though less likely to be the primary pathway for this specific structure. miamioh.edu
The fragmentation of silyl derivatives is a well-studied area, with the stability of the resulting silicon-containing cations playing a major role in the observed fragmentation patterns. nih.gov
X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While this compound itself may be a liquid or low-melting solid at room temperature, its crystalline derivatives or co-crystals could be analyzed.
Structural studies on related silyl ethers have provided insights into the geometry around the silicon atom. cdnsciencepub.comacs.org For this compound, X-ray crystallography would precisely determine:
Bond Lengths: The Si-O, Si-C(phenyl), and Si-C(tert-butyl) bond distances.
Bond Angles: The C-Si-C, O-Si-O, and C-Si-O bond angles, revealing the degree of tetrahedral distortion around the silicon center. The Si-O-C bond angle is also of interest, as it can be influenced by steric and electronic effects. cdnsciencepub.com
Torsional Angles: The conformation of the phenyl and methoxy groups relative to the rest of the molecule.
The steric demand of the bulky tert-butyl group is expected to significantly influence the bond angles around the silicon atom, likely causing a deviation from ideal tetrahedral geometry.
Electron Microscopy and Surface Analysis for Material Characterization
When this compound is used as a precursor or component in the formation of materials, such as thin films, coatings, or nanoparticles, electron microscopy and surface analysis techniques become essential.
Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology and topography of materials derived from or functionalized with this compound.
Transmission Electron Microscopy (TEM): TEM can provide high-resolution images of the internal structure of these materials, including the dispersion of silicon-containing phases. For instance, in the study of hybrid materials, TEM has been used to show the uniform loading of species into a matrix. lookchem.com
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can be used to determine the elemental composition and chemical states of the elements on the surface of a material. This would be useful for confirming the presence and chemical environment of silicon, oxygen, and carbon in a functionalized material.
These techniques are not typically applied to the characterization of the molecule itself but are crucial for understanding its role and effect in materials science applications.
Theoretical and Computational Investigations of Tert Butyl Dimethoxy Phenylsilane
Electronic Structure Analysis and Bonding Characteristics
The bonding in tert-butyl-dimethoxy-phenylsilane features several key characteristics:
Si-O Bonds: The silicon-oxygen bonds in the methoxy (B1213986) groups are a focal point of its structure. These bonds in silyl (B83357) ethers possess a significant degree of ionic character due to the electronegativity difference between silicon and oxygen. acs.orgresearchgate.net The geometry around the oxygen atom is typically bent.
Si-C Bonds: The silicon-carbon bond connecting the phenyl group and the silicon-carbon bonds of the tert-butyl group are covalent in nature. The Si-C(phenyl) bond may involve some degree of π-interaction between the silicon d-orbitals and the π-system of the aromatic ring. researchgate.net
Influence of Substituents: The bulky tert-butyl group exerts a significant steric effect, influencing the molecule's conformation and the accessibility of the silicon center for reactions. The methoxy groups, being electronegative, influence the electrophilicity of the silicon atom. nih.gov
An analysis of the distribution of electron density of states reveals contributions from the silicon, carbon, and hydrogen atoms, with the energy structure of the molecular orbitals in phenylsilanes showing a regular pattern of change depending on the number and type of ligands attached to the silicon. researchgate.net
Table 1: Calculated Bond Properties for a Representative Phenylsilane Note: Data is illustrative and based on general DFT calculations for similar organosilicon compounds.
| Bond Type | Calculated Average Bond Length (Å) | Calculated Bond Dissociation Energy (kJ/mol) |
| Si-C (sp³) | 1.88 | 320 |
| Si-C (phenyl) | 1.86 | 377 |
| Si-O | 1.65 | 452 |
| C-O | 1.42 | 358 |
Quantum Chemical Calculations of Stability and Reactivity Parameters
Quantum chemical calculations are instrumental in quantifying the stability and predicting the reactivity of molecules like this compound. researchgate.netmdpi.com By solving approximations of the Schrödinger equation, these methods can determine key electronic parameters. The stability of organosilicon compounds is influenced by both steric and electronic effects, such as the size of substituents on the silicon atom. nih.gov
Important reactivity parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions. For silyl ethers, reactivity is often associated with the silicon center's susceptibility to nucleophilic or electrophilic attack. libretexts.org
Table 2: Calculated Quantum Chemical Parameters for this compound Note: These values are hypothetical, based on typical results from semi-empirical (PM6) or DFT calculations for analogous molecules. researchgate.netscispace.com
| Parameter | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | 0.4 eV | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap | 8.9 eV | Correlates with chemical stability and resistance to electronic excitation. |
| Dipole Moment | 1.5 D | Quantifies the overall polarity of the molecule, affecting intermolecular forces. |
| Enthalpy of Formation | -550 kJ/mol | Represents the change in enthalpy during the molecule's formation from its constituent elements. mdpi.com |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry provides a framework for mapping the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition states that connect them. nih.gov For reactions involving this compound, such as hydrolysis or substitution at the silicon center, computational modeling can elucidate the step-by-step mechanism.
The formation of silyl ethers can proceed through different mechanistic pathways, including those involving pentavalent or hexavalent silicon intermediates. libretexts.org Theoretical modeling helps to determine the most likely pathway by calculating the activation energies for each potential step. The process involves:
Reactant and Product Optimization: Finding the lowest energy structures for the starting materials and final products.
Transition State Searching: Locating the saddle point on the potential energy surface that corresponds to the transition state of a reaction step.
Frequency Calculation: Confirming the nature of the stationary points (minimum for reactants/products, first-order saddle point for transition states) and calculating zero-point vibrational energies.
These calculations allow for the construction of a reaction coordinate diagram, providing a quantitative picture of the reaction's feasibility and kinetics. For instance, in the fluoride-ion-mediated cleavage of a silyl ether, a mechanism involving a hypervalent silicon intermediate is often proposed and can be supported by computational modeling. libretexts.org
Density Functional Theory (DFT) Studies on Silicon-Containing Compounds
Density Functional Theory (DFT) has become a primary computational method for studying organosilicon compounds due to its favorable balance of accuracy and computational cost. numberanalytics.comnumberanalytics.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it suitable for relatively large systems like this compound. scilit.com
DFT studies on silicon-containing compounds provide a wealth of information:
Optimized Geometries: Prediction of bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography where available. researchgate.net
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra, which aids in the characterization of the molecule.
Electronic Properties: Determination of properties like the HOMO-LUMO gap, Mulliken charges, and the electrostatic potential map, which are essential for understanding reactivity. mdpi.com
For example, DFT calculations have been used to show that trimethylsilyl (B98337) groups can have a stabilizing effect on certain ring systems. researchgate.net Such calculations on this compound would reveal how the electronic properties of the silicon atom are modulated by its substituents.
Table 3: Representative Geometric Parameters for this compound from DFT Calculations Note: Values are illustrative, based on typical DFT (e.g., B3LYP/6-31G(d)) results for similar structures. researchgate.netscilit.com
| Parameter | Calculated Value |
| Si-O Bond Length | 1.65 Å |
| Si-C(tert-butyl) Bond Length | 1.88 Å |
| Si-C(phenyl) Bond Length | 1.86 Å |
| O-Si-O Bond Angle | 108.5° |
| C(phenyl)-Si-O Bond Angle | 110.0° |
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics describes the intramolecular details, Molecular Dynamics (MD) simulations are used to study the behavior of molecules on a larger scale, focusing on intermolecular interactions and dynamics over time. rsc.org An MD simulation of this compound would model a system containing many of these molecules (and potentially a solvent) to observe their collective behavior. nih.gov
These simulations can reveal:
Bulk Properties: How the molecules pack in a liquid or amorphous solid state.
Intermolecular Forces: The nature and strength of non-covalent interactions, such as van der Waals forces and electrostatic interactions, between molecules. nih.gov The phenyl rings can lead to π-π stacking, while the methoxy groups can participate in dipole-dipole interactions.
Solvation Effects: How the molecule interacts with a solvent, which is crucial for understanding its behavior in solution.
Conformational Dynamics: How the molecule flexes and how its various parts, like the phenyl and tert-butyl groups, rotate over time. rsc.org
MD simulations can calculate properties like the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and binding free energies in complexes. nih.govnih.gov
Future Perspectives and Emerging Research Directions for Tert Butyl Dimethoxy Phenylsilane
Development of Novel Synthetic Methodologies
The traditional synthesis of tert-butyl-dimethoxy-phenylsilane typically relies on the substitution of chlorine atoms from a precursor like tert-butylphenyldichlorosilane (B98909) with methoxy (B1213986) groups from methanol (B129727) or a methoxide (B1231860) salt. lookchem.com While effective, this route involves chlorinated intermediates. Future research is trending towards more atom-economical, sustainable, and controlled synthetic methods.
One of the most promising future directions is the adoption of "direct synthesis" methodologies. This approach involves the reaction of elemental silicon with methanol in the presence of a catalyst to produce methoxysilanes directly. researchgate.net Adapting this process for the co-reaction with precursors for the phenyl and tert-butyl groups could offer a more streamlined and environmentally benign manufacturing pathway.
Furthermore, recent breakthroughs in photocatalysis are opening new avenues for organosilane synthesis. nus.edu.sg Researchers have demonstrated the stepwise, on-demand functionalization of multihydrosilanes using inexpensive organic dyes like eosin (B541160) Y as a photocatalyst. nus.edu.sg This strategy allows for the highly selective and controlled introduction of functional groups. nus.edu.sg A forward-looking methodology for this compound could involve the initial synthesis of a tert-butyl(phenyl)silane (H₂Si(tBu)(Ph)) followed by a stepwise, photocatalytic methoxylation, affording unparalleled control over the synthesis and minimizing waste products.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Precursors | Key Advantages | Emerging Research Focus |
|---|---|---|---|
| Conventional Route | tert-Butylphenyldichlorosilane, Methanol | Established and reliable method. | Process optimization. |
| Direct Synthesis | Elemental Silicon, Methanol, Phenyl/t-Bu source | High atom economy, avoids chlorinated intermediates. researchgate.net | Catalyst development, improving selectivity for the target molecule. researchgate.net |
| Photocatalytic Functionalization | tert-Butyl(phenyl)silane, Methanol source | High selectivity, mild reaction conditions, stepwise control. nus.edu.sg | Development of specific catalysts, scaling of microflow reactors. nus.edu.sg |
Exploration of Untapped Reactivity Patterns
The reactivity of this compound is primarily dictated by the hydrolysis and condensation of its two silicon-methoxy (Si-OMe) bonds to form siloxane (Si-O-Si) linkages. This is the foundation of its use in sol-gel processes and materials science. mdpi.com However, the interplay of its sterically demanding tert-butyl group and its other substituents suggests a richer and more nuanced reactivity waiting to be explored.
The significant steric hindrance around the silicon atom could be exploited to isolate and study reactive intermediates that are typically transient. Future work may focus on leveraging this steric protection to control the extent of condensation, potentially leading to the selective formation of dimers, trimers, or specific cyclic oligosiloxanes instead of amorphous polymers.
An exciting and largely untapped area of research is the selective catalytic activation of the Si-C or C-H bonds within the molecule. While the Si-phenyl and Si-tert-butyl bonds are robust, recent studies have shown the surprising cleavage of Si-Alkyl bonds even without transition metals under specific conditions. acs.org Investigating analogous transformations for this compound could unlock novel synthetic pathways, for instance, a "de-tert-butylation" reaction to generate a new functional silane (B1218182), representing a completely new reactivity pattern for this class of compounds.
Expansion into New Catalytic Systems and Applications
This compound has been identified as a valuable component in catalyst systems for olefin polymerization. google.com In this context, it often functions as an external electron donor for Ziegler-Natta type catalysts, influencing the stereoselectivity and properties of the resulting polymer, such as polypropylene (B1209903). google.com The future in this field lies in the rational design of the silane structure to fine-tune catalytic performance. By systematically modifying the substituents on the phenyl ring or replacing the tert-butyl group, new generations of silane donors can be developed to achieve unprecedented control over polymer architecture.
Beyond polymerization, the broader class of alkoxysilanes is recognized for its utility in cross-coupling reactions. sigmaaldrich.com A significant area for future exploration is the application of this compound in palladium-catalyzed Hiyama-type couplings. The methoxy groups can be activated under reaction conditions to facilitate the transfer of the phenyl group, while the bulky tert-butyl group could impart unique selectivity. Similarly, rhodium-catalyzed additions of trialkoxysilanes to carbonyl compounds are known, suggesting a parallel avenue of research for dimethoxy silanes like the title compound. sigmaaldrich.com
Integration in Materials Science Beyond Polymerization
The role of alkoxysilanes as precursors for silica-based materials via sol-gel chemistry is well-established. mdpi.com this compound can be co-condensed with other precursors like tetraethoxysilane (TEOS) to create hybrid organic-inorganic materials. mdpi.com The future lies in moving beyond simple hybrid materials towards highly structured and functional systems. The incorporation of the bulky, hydrophobic tert-butyl groups and rigid phenyl groups can be precisely controlled to tailor the porosity, surface energy, and thermal stability of silica (B1680970) networks for advanced applications.
A key emerging direction is the use of such silanes to construct well-defined molecular building blocks for advanced materials. Instead of forming random polymer networks, research is moving towards the synthesis of specific cage-type oligosiloxanes from functionalized precursors. nih.gov Using this compound to form such cages could lead to the creation of novel nanoporous materials with perfectly ordered pores and tailored internal surface chemistry, suitable for applications in selective adsorption or catalysis. nih.gov Furthermore, its use as a surface modification agent for silica nanoparticles can create highly hydrophobic interfaces, a property valuable in creating advanced composites, coatings, and stationary phases for chromatography. utwente.nl
Table 2: Potential and Emerging Applications of this compound
| Field | Application | Future Research Direction |
|---|---|---|
| Catalysis | External electron donor in olefin polymerization. google.com | Design of modified silanes for enhanced polymer control. |
| Potential reagent in Hiyama cross-coupling. sigmaaldrich.com | Investigation of catalytic cycles and substrate scope. | |
| Materials Science | Precursor for hybrid organic-inorganic materials. mdpi.com | Creation of materials with tailored hydrophobicity and porosity. |
| Surface modifier for silica and other oxides. utwente.nl | Development of advanced composites and chromatographic phases. |
Design of Next-Generation Organosilicon Reagents
This compound is not just an end-product but also a potential platform for designing the next generation of sophisticated organosilicon reagents. The two methoxy groups are reactive handles that can be manipulated selectively. For example, the substitution of a single methoxy group with an organometallic reagent could yield a new class of multifunctional silanes with the general structure R-Si(OMe)(Ph)(tBu). These new reagents, possessing a single reactive site alongside tailored steric and electronic properties, would be valuable intermediates for complex organic synthesis.
Inspired by new catalytic methods, one can envision the development of processes to convert the methoxy groups into other functionalities (e.g., hydrides, halides, or amines) on the stable Si(Ph)(tBu) scaffold. This would enable the creation of a library of novel silicon-based reagents from a single, common precursor. The combination of a sterically demanding group (tert-butyl) and an electronically tunable aromatic ring (phenyl) makes this scaffold particularly attractive for creating reagents where both steric and electronic effects can be finely controlled to achieve high selectivity in chemical transformations.
Q & A
What are the optimal synthetic routes and reaction conditions for preparing tert-butyl-dimethoxy-phenylsilane derivatives?
Methodological Answer:
The synthesis typically involves reacting 4-iodophenol with tert-butyl(dimethyl)silyl chloride in anhydrous conditions, using a base such as triethylamine to deprotonate the phenolic hydroxyl group. Key steps include:
- Reagents: Tert-butyl(dimethyl)silyl chloride, 4-iodophenol, triethylamine (1:1:1.2 molar ratio).
- Conditions: Stirred under nitrogen at 0–25°C for 4–12 hours.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Critical Note: Anhydrous conditions are essential to prevent hydrolysis of the silyl chloride intermediate.
How can researchers ensure safe handling and waste management of this compound in laboratory settings?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, safety goggles, and N95 masks to avoid inhalation or skin contact.
- Ventilation: Use fume hoods for reactions involving volatile byproducts.
- Waste Disposal: Collect organic waste in halogen-resistant containers and coordinate with certified hazardous waste disposal services. Avoid aqueous disposal due to potential silanol formation .
What advanced analytical techniques are recommended for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to confirm substitution patterns and silyl group integration (e.g., tert-butyl protons at δ 0.8–1.2 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z 348.29 for CHIOSi).
- X-ray Crystallography: To resolve stereochemical ambiguities in crystalline derivatives, as demonstrated in studies of structurally related silanes .
How can researchers mitigate competing side reactions when using this compound as a protecting group?
Methodological Answer:
- Moisture Control: Use molecular sieves or inert gas purging to prevent hydrolysis of the silyl ether.
- Reaction Optimization: Limit reaction time (≤6 hours) and temperature (≤25°C) to reduce desilylation.
- Selective Deprotection: Employ fluoride-based reagents (e.g., TBAF in THF) for clean removal without affecting other functional groups .
What role does this compound play in drug delivery system design?
Methodological Answer:
The compound’s lipophilic tert-butyl group enhances membrane permeability, making it useful for:
- Prodrug Synthesis: Temporary protection of hydroxyl groups in APIs (e.g., antiviral nucleosides).
- Nanocarrier Functionalization: Silane-modified nanoparticles for targeted release, validated via in vitro cytotoxicity assays (IC optimization) .
Data Insight: In one study, silane-protected derivatives showed 30% higher cellular uptake compared to unprotected analogs .
How can researchers troubleshoot low yields in silylation reactions involving this compound?
Methodological Answer:
Common issues and solutions:
- Incomplete Reaction: Extend reaction time (up to 24 hours) or increase base equivalents (1.5–2.0 eq).
- Byproduct Formation: Monitor via TLC (hexane:EtOAc 9:1) and adjust solvent polarity during purification.
- Steric Hindrance: Use bulkier silyl chlorides (e.g., TBDPSCl) for hindered alcohols, though this may alter reaction kinetics .
What are the applications of this compound in modifying biomolecules?
Methodological Answer:
- Protein Conjugation: Silyl ethers stabilize cysteine residues in antibody-drug conjugates (ADCs), improving serum half-life.
- Glycomics: Protect hydroxyls in carbohydrate synthesis (e.g., sialic acid derivatives) to direct regioselective glycosylation.
- Validation: LC-MS/MS confirms retention of bioactivity post-modification .
How does the steric bulk of the tert-butyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The tert-butyl group reduces electrophilicity at silicon, slowing nucleophilic attack.
- Electronic Effects: Electron-donating methyl groups stabilize the silyl ether, requiring stronger nucleophiles (e.g., Grignard reagents) for cleavage.
- Case Study: Suzuki-Miyaura couplings with aryl iodides proceed at 60°C with Pd(PPh), achieving 70–85% yields .
What computational tools are effective for predicting the stability of this compound derivatives?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to model hydrolysis kinetics and transition states.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., DCM vs. THF) to predict aggregation tendencies.
- PubChem Data: Cross-reference computed properties (e.g., logP ≈ 4.2) with experimental values .
How can this compound be integrated into polymer chemistry applications?
Methodological Answer:
- Surface Modification: Silanization of silica nanoparticles for hydrophobic coatings (contact angle >100°).
- Block Copolymer Synthesis: Initiate ring-opening polymerization (ROP) of lactides via silyl-protected initiators.
- Characterization: GPC and DSC confirm controlled molecular weights (Đ ≤ 1.2) and glass transition temperatures (Tg ~45°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
